N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(16(20)18-9-13-2-1-7-23-13)17-8-12-3-4-14(22-12)11-5-6-21-10-11/h1-7,10H,8-9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYGZWXBEAHOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as N-({[2,3’-bifuran]-5-yl}methyl)-N’-[(thiophen-2-yl)methyl]ethanediamide, is the copper-catalyzed coupling of aryl halides and nitrogen heterocycles. This compound acts as a ligand in these reactions.
Mode of Action
This compound interacts with its targets by facilitating the coupling reactions of aryl halides and nitrogen heterocycles. It is particularly effective in copper-catalyzed coupling reactions.
Biochemical Pathways
The compound is involved in the biochemical pathway of copper-catalyzed coupling reactions. This pathway leads to the formation of internal alkynes, which are important in various chemical syntheses.
Result of Action
The result of the compound’s action is the facilitation of copper-catalyzed coupling reactions, leading to the formation of internal alkynes. This contributes to the diversity of chemical syntheses.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, the copper-catalyzed coupling reactions it facilitates occur at specific temperatures. Safety precautions, such as safety shields, are suggested due to a potential explosion risk when heating the reaction mixtures above the boiling point of t-BuOH.
Biological Activity
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a bifuran and thiophene moiety linked through an oxalamide bridge. The synthesis typically involves the reaction of oxalyl chloride with appropriate amines, followed by nucleophilic substitution reactions to attach the bifuran and thiophene groups. The general synthetic route includes:
- Formation of Oxalamide Core : Reacting oxalyl chloride with an appropriate amine under controlled conditions.
- Attachment of Bifuran and Thiophene Groups : Utilizing nucleophilic substitution reactions in the presence of a base like triethylamine to facilitate the attachment of the bifuran and thiophene moieties.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The bifuran moiety can form π-π interactions with aromatic residues in proteins, while the oxalamide group may participate in hydrogen bonding with enzymes and receptors, potentially modulating their activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these oxalamides can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells, indicating a potential role in managing inflammatory diseases.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays showed that it could inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Activity : A study reported that derivatives of oxalamides demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting their potential as new antimicrobial agents.
- Anticancer Potential : Research involving thiosemicarbazones highlighted their anticancer activity against various cell lines, suggesting that modifications similar to those seen in this compound could enhance efficacy against tumors .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1,N2-Bis(furan-2-ylmethyl)oxalamide | Lacks thiophene moiety | Moderate antimicrobial activity |
| N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide | Contains pyridine ring | Notable anticancer properties |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following table compares N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide with structurally and functionally related oxalamide compounds:
Key Observations:
Structural Influences on Function :
- Bifuran/Thiophene vs. Benzyl/Pyridine : The target compound’s bifuran and thiophene groups may confer unique electronic properties compared to dimethoxybenzyl or pyridyl substituents. Bifuran’s extended π-system could enhance binding to hydrophobic pockets, while thiophene’s sulfur atom may increase metabolic liability via oxidation .
- Chlorophenyl/Thiazole : Antiviral analogs like Compound 15 prioritize halogenated aryl groups and heterocycles (e.g., thiazole) for target engagement, whereas flavoring agents (e.g., S336) favor polar substituents for receptor interaction .
Metabolic and Safety Profiles: Flavoring oxalamides (e.g., S336, No. 2225) exhibit rapid hepatic metabolism without amide cleavage, aligning with their low dietary exposure thresholds (MSDI <1.5 μg/day) . Antiviral oxalamides (e.g., BNM-III-170) prioritize metabolic stability for sustained efficacy, often avoiding labile substituents like thiophene .
Data Gaps: The target compound lacks direct toxicological or pharmacokinetic data. Its safety and efficacy must be inferred from structurally related compounds, which show variable NOELs (8–100 mg/kg bw/day) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
